molecular formula C23H22N2O3 B245020 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No. B245020
M. Wt: 374.4 g/mol
InChI Key: NJISJSFPDLHCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide, also known as DPA-714, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the family of translocator protein (TSPO) ligands and has been found to exhibit potential therapeutic properties for various diseases such as neurodegenerative disorders, cancer, and inflammation.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide involves its binding to the TSPO, which is a mitochondrial protein that is upregulated in various pathological conditions such as neuroinflammation and cancer. TSPO ligands have been found to modulate various cellular processes such as apoptosis, inflammation, and mitochondrial function. N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and enhance mitochondrial function. In addition, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been found to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has also been found to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide in lab experiments is its specificity for TSPO. This allows for the modulation of cellular processes that are regulated by TSPO without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, one of the limitations of using N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide. One direction is the development of new TSPO ligands with improved pharmacokinetic properties. Another direction is the investigation of the potential use of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide as a diagnostic tool for neuroinflammation. In addition, the therapeutic potential of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide for other diseases such as cancer and inflammation needs to be further explored. Finally, the mechanism of action of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide needs to be fully elucidated to understand its cellular and molecular effects.
Conclusion:
In conclusion, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide is a novel compound that has gained significant attention in the field of scientific research. It has been found to exhibit potential therapeutic properties for various diseases such as neurodegenerative disorders, cancer, and inflammation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide have been discussed in this paper. Further research on N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide involves a series of chemical reactions, starting from the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. The intermediate compound is then reacted with 4-aminobenzoyl chloride to obtain N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide. The final product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been found to improve cognitive function and reduce inflammation. In cancer models, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has been found to inhibit tumor growth and induce apoptosis. In addition, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)benzamide has also been studied for its potential use as a diagnostic tool for neuroinflammation.

properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H22N2O3/c1-16-7-6-10-21(17(16)2)28-15-22(26)24-19-11-13-20(14-12-19)25-23(27)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

NJISJSFPDLHCTB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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